molecular formula C4HBr2NO2S B163281 2,4-Dibromothiazole-5-carboxylic acid CAS No. 139669-96-8

2,4-Dibromothiazole-5-carboxylic acid

Cat. No. B163281
M. Wt: 286.93 g/mol
InChI Key: VHMOYJYPQAAQJZ-UHFFFAOYSA-N
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Patent
US07504513B2

Procedure details

A solution of 2,4-dibromo-thiazole-5-carboxylic acid (1.7 g, 5.92 mmol) in methanol (20 ml) was treated with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (920 mg, 5.92 mmol). The mixture was stirred at ambient temperature overnight. The solvent was evaporated and water (30 ml) was added. The mixture was then extracted with 3×30 ml of EtOAc. The combined organics were washed with brine, dried with MgSO4 and concentrated in vacuo. The crude was purified by flash chromatography (0 to 5% EtOAc/Hexanes) to afford 2,4-Dibromo-thiazole-5-carboxylic acid methyl ester (1.4 g, 78%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 3.91 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][C:4]([C:8]([OH:10])=[O:9])=[C:5]([Br:7])[N:6]=1.[CH3:11]N(C)CCCN=C=NCC>CO>[CH3:11][O:9][C:8]([C:4]1[S:3][C:2]([Br:1])=[N:6][C:5]=1[Br:7])=[O:10]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)C(=O)O
Name
Quantity
920 mg
Type
reactant
Smiles
CN(CCCN=C=NCC)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water (30 ml) was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with 3×30 ml of EtOAc
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (0 to 5% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=C(N=C(S1)Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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